Boc-aminooxy-ethyl-SS-propanol
Description
Context of Bioconjugation and Modular Synthetic Strategies
Bioconjugation is the process of chemically joining two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. These synthetic strategies are fundamental to numerous fields, including therapeutic development, diagnostics, and materials science. Modular approaches, which utilize linkers to connect distinct molecular entities, offer unparalleled control over the final construct's properties and function. This "plug-and-play" methodology allows researchers to combine targeting moieties (like antibodies), therapeutic agents (like cytotoxic drugs), and other functional molecules with high precision. rsc.org
Significance of Cleavable Linkers in Advanced Chemical Systems
Cleavable linkers are a sophisticated class of linkers engineered to break under specific physiological conditions. broadpharm.com This feature is critical for applications requiring the controlled release of a molecule at a specific site of action, such as within a target cell. medchemexpress.comresearchgate.net The ability to create a stable conjugate that can circulate systemically and then release its active component only upon reaching the desired microenvironment enhances therapeutic efficacy while minimizing off-target toxicity. u-tokyo.ac.jp
Various cleavage strategies have been developed, exploiting differences between the target and non-target environments. These include linkers sensitive to pH changes, specific enzymes, or, as in the case of Boc-aminooxy-ethyl-SS-propanol, a change in redox potential. u-tokyo.ac.jp The strategic incorporation of a cleavable unit is a cornerstone of modern drug delivery systems, particularly in oncology, where the differential properties of the tumor microenvironment can be harnessed for targeted drug release.
Structural Architecture of this compound as a Heterobifunctional Linker
This compound is a prime example of a heterobifunctional cleavable linker designed for modular synthesis. medchemexpress.combroadpharm.com Its structure is meticulously crafted with three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a disulfide (S-S) bond, and a terminal propanol (B110389) (hydroxyl) group. This architecture allows for the sequential attachment of different molecules in a controlled manner. The propanol's hydroxyl group can be activated for conjugation, the Boc-protected aminooxy group provides a chemoselective ligation handle, and the disulfide bond serves as the trigger for cleavage.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2128735-21-5 | broadpharm.comchemondis.comglycomindsynth.comguidechem.com |
| Molecular Formula | C9H19NO4S2 | broadpharm.comguidechem.com |
| Molecular Weight | 269.38 g/mol | glycomindsynth.comguidechem.com |
| Purity | >95-98% | broadpharm.comglycomindsynth.com |
| Appearance | Solid | chemondis.com |
| Storage Condition | -20°C | broadpharm.com |
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.org Its primary function within the this compound linker is to mask the highly reactive aminooxy moiety, preventing it from engaging in unwanted side reactions during the initial stages of a multi-step synthesis. organic-chemistry.orgnih.gov The Boc group is known for its stability under a wide range of conditions, including those that are basic or nucleophilic, making it compatible with many standard coupling reactions. organic-chemistry.org
A key feature of the Boc group is that it is acid-labile. It can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free aminooxy group. broadpharm.comnih.gov This orthogonality is crucial in a modular strategy; it allows a chemist to first conjugate a molecule to the other end of the linker (e.g., via the propanol group) while the aminooxy end remains protected. Once the first conjugation is complete, the Boc group can be selectively cleaved to allow for the second conjugation step without disturbing the newly formed bond or other sensitive functionalities in the molecule. acs.orgresearchgate.net This sequential approach, enabled by the Boc protecting group, ensures a controlled and well-defined synthesis of the final bioconjugate.
Once deprotected, the aminooxy group (R-O-NH₂) serves as a powerful tool for chemoselective ligation. It reacts specifically and efficiently with aldehydes or ketones to form a stable oxime bond (R-O-N=C). nih.govacs.org This reaction is highly chemoselective, meaning it proceeds with high fidelity in the presence of a vast excess of other functional groups typically found in biological molecules, such as amines, thiols, and carboxylic acids. acs.org This specificity is paramount when modifying complex biomolecules like proteins or peptides, as it ensures that the linker attaches only at the intended site where an aldehyde or ketone has been introduced. nih.govacs.org
The kinetics of oxime ligation are pH-dependent, with optimal rates typically observed at acidic pH (around 4-5). nih.govnih.gov However, many biological applications require reactions to occur at a neutral pH (around 7.4). nih.gov To overcome the slower reaction rates at neutral pH, nucleophilic catalysts such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) can be employed to significantly accelerate the formation of the oxime bond. nih.govacs.orgacs.org Studies have shown that using such catalysts can increase the reaction rate by orders of magnitude, enabling efficient conjugation even at low micromolar concentrations of reactants under physiological conditions. nih.govacs.orgresearchgate.net
| Condition | Typical Rate Constant (M⁻¹s⁻¹) | Key Findings | Reference |
|---|---|---|---|
| Uncatalyzed, pH ~7 | Slow (e.g., <0.1) | Often too slow for practical bioconjugation at low concentrations. | nih.govresearchgate.net |
| Aniline Catalyzed, pH ~7 | Moderate (e.g., 1-10) | Aniline significantly accelerates the reaction at neutral pH. | nih.gov |
| p-Phenylenediamine Catalyzed, pH ~7 | Fast (e.g., >10) | Superior to aniline, providing up to 19-fold faster rates. Allows for rapid ligation in minutes. | nih.govacs.org |
| Aniline Catalyzed, pH 4.5 | Very Fast (e.g., >100) | Reaction rates can be up to 400-fold faster than uncatalyzed reactions at this pH. | nih.gov |
The disulfide bond is the cleavable core of the this compound linker. Its functionality is based on the dramatic difference in redox potential between the extracellular and intracellular environments. researchgate.net The extracellular space, including the bloodstream, is a relatively oxidizing environment, which keeps the disulfide bond stable and the bioconjugate intact during circulation. jst.go.jpnih.gov
In contrast, the intracellular environment is highly reducing, primarily due to a high concentration of the tripeptide glutathione (B108866) (GSH). nih.gov The concentration of GSH inside a cell (in the millimolar range, ~1-10 mM) is approximately 1000-fold higher than in the extracellular milieu (in the micromolar range, ~5 µM). Upon internalization of the bioconjugate into a cell, this high concentration of GSH rapidly reduces the disulfide bond, cleaving it to form two thiol groups. researchgate.net This cleavage effectively breaks the linker and releases the conjugated molecule (e.g., a drug) from its carrier (e.g., an antibody) precisely at the site of action, fulfilling the promise of a targeted, controlled release mechanism. u-tokyo.ac.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVBSKVTYVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of Boc Aminooxy Ethyl Ss Propanol
Oxime Ligation: Reaction of the Aminooxy Moiety with Carbonyl Compounds
Oxime ligation is a robust and highly selective bioconjugation reaction involving the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.govrsc.orgnih.gov This reaction is a cornerstone of chemical biology and drug delivery due to its high chemoselectivity, proceeding under mild, aqueous conditions with no requirement for metal catalysts. nih.govrsc.orgresearchgate.net The resulting oxime bond is significantly more stable towards hydrolysis compared to imines. iris-biotech.de
Detailed Reaction Mechanisms of Oxime Formation (e.g., with Aldehydes and Ketones)
The formation of an oxime from Boc-aminooxy-ethyl-SS-propanol first requires the removal of the Boc protecting group, typically under mild acidic conditions, to liberate the nucleophilic aminooxy group. broadpharm.commedkoo.com The subsequent reaction with a carbonyl compound (aldehyde or ketone) proceeds via a two-step mechanism:
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. numberanalytics.commasterorganicchemistry.comscribd.com This step is catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. numberanalytics.com This addition forms a tetrahedral intermediate known as a hemiaminal. nih.gov
Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration. nih.gov A proton is transferred to the hydroxyl group of the hemiaminal, forming a good leaving group (water). masterorganicchemistry.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final oxime product. masterorganicchemistry.com
Kinetics and Thermodynamic Considerations in Aqueous and Organic Media
The rate of oxime formation is dependent on several factors, including pH, reactant concentrations, and the presence of catalysts. numberanalytics.com
pH: The reaction is fastest in a mildly acidic environment, typically between pH 4 and 5. nih.govnih.gov This is because the reaction requires a delicate balance: there must be enough acid to catalyze the dehydration step, but not so much that the aminooxy nucleophile is extensively protonated, which would render it unreactive. nih.gov At very low pH (below 3), the reaction rate decreases as the concentration of the unprotonated, nucleophilic aminooxy species diminishes. nih.gov
Kinetics: In the optimal pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is generally the rate-determining step. nih.gov The reaction rate can be significantly accelerated by the use of catalysts, such as aniline (B41778) or its derivatives. nih.govrsc.orgrsc.org Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, which enhances the rate of transamination to form the oxime. rsc.org
Thermodynamics: Oxime formation is a thermodynamically favorable process, resulting in a stable covalent bond. nih.gov The equilibrium constants for oxime formation are generally high, especially with aldehydes. nih.gov Aromatic aldehydes and α-oxo acids are frequently used in bioconjugation due to the high stability of the resulting oximes. nih.gov While the reaction is reversible, the resulting oxime bond is significantly more stable towards hydrolysis than a corresponding imine (Schiff base) linkage. iris-biotech.de
Table 1: Factors Influencing Oxime Ligation Kinetics
| Factor | Effect on Reaction Rate | Optimal Conditions/Notes |
|---|---|---|
| pH | Bell-shaped dependency | Maximum rate typically observed between pH 4-5. nih.govnih.gov |
| Catalyst | Increases rate | Aniline and its derivatives are effective catalysts. nih.govrsc.orgrsc.org |
| Reactant Concentration | First-order in both reactants | Rate increases with higher concentrations of aminooxy and carbonyl compounds. numberanalytics.compsu.edu |
| Temperature | Increases rate | Higher temperatures can also lead to side reactions. numberanalytics.com |
| Solvent | Can influence rate and equilibrium | The reaction is commonly performed in aqueous media for bioconjugation. nih.govrsc.org |
Principles of Chemoselectivity and Bioorthogonality in Oxime Ligation
The exceptional utility of oxime ligation in complex biological systems stems from its chemoselectivity and bioorthogonality.
Chemoselectivity: The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones. iris-biotech.de This high degree of selectivity means that it does not react with other functional groups commonly found in biomolecules, such as amines, alcohols, thiols, or carboxylic acids, under the mild reaction conditions employed. researchgate.net This allows for the precise modification of a target molecule at a specific site where a carbonyl group has been introduced.
Bioorthogonality: The term "bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. acs.org Oxime ligation is considered a premier bioorthogonal reaction because neither the aminooxy group nor the aldehyde/ketone functionality is commonly found in biological systems in a reactive state that would lead to non-specific side reactions. acs.org This allows for the specific labeling and conjugation of biomolecules in their native environment, including on the surface of or inside living cells. researchgate.net
Disulfide Cleavage Mechanisms
The disulfide bond in the this compound linker is a key feature, providing a "cleavable" handle. broadpharm.com Disulfide bonds are stable under typical physiological conditions but can be selectively cleaved in a reducing environment. creative-biolabs.com
Reductive Cleavage Pathways of the Disulfide Bond
The primary mechanism for the cleavage of disulfide bonds in a biological context is through thiol-disulfide exchange. mdpi.comwikipedia.org This is not a direct reduction in the sense of electron addition, but rather a series of nucleophilic substitution reactions.
The process is initiated by a deprotonated thiol (a thiolate anion, RS⁻), which acts as a nucleophile. mdpi.comwikipedia.org A common physiological thiol used for this purpose is glutathione (B108866) (GSH). creative-biolabs.comhep.com.cn The cleavage proceeds as follows:
Nucleophilic Attack: A thiolate anion from a reducing agent like GSH attacks one of the sulfur atoms of the disulfide bond in the linker. wikipedia.org
Formation of a Mixed Disulfide: This attack breaks the S-S bond, forming a new, "mixed" disulfide between the reducing agent and one part of the linker, and releasing the other part of the linker as a free thiol. wikipedia.org
Second Attack and Release: A second molecule of the reducing agent attacks the mixed disulfide, cleaving it and releasing the other portion of the original linker as a thiol. The reducing agent is converted to its oxidized, disulfide form (e.g., GSSG).
This process effectively cleaves the linker, releasing any molecule conjugated to the propanol (B110389) end. Other reducing agents like dithiothreitol (B142953) (DTT) are also highly effective, often used in vitro, and work by a similar mechanism. mdpi.com
Environmental Factors Influencing Disulfide Cleavage (e.g., pH, Redox Potential)
The rate and efficiency of disulfide bond cleavage are significantly influenced by the local chemical environment.
pH: The key nucleophile in thiol-disulfide exchange is the thiolate anion (S⁻), not the protonated thiol (SH). mdpi.comtandfonline.com Therefore, the rate of cleavage is highly pH-dependent. As the pH increases above the pKa of the reducing thiol (typically around 8.3 for cysteine), the concentration of the more reactive thiolate anion increases, leading to a faster cleavage rate. wikipedia.orgtandfonline.com Conversely, at lower pH, the reaction is inhibited. wikipedia.org
Redox Potential: The intracellular environment is significantly more reducing than the extracellular space. creative-biolabs.com This is largely due to a high intracellular concentration of reduced glutathione (GSH), which can be in the millimolar range, compared to micromolar concentrations extracellularly. hep.com.cn This steep redox potential gradient is a key driver for the selective cleavage of disulfide linkers inside cells. Disulfide-linked conjugates can remain stable in the bloodstream but are rapidly cleaved upon entering the cytosol. creative-biolabs.com The standard redox potential of the specific disulfide bond also plays a role; conformational strain or electronic effects can make a disulfide bond more or less susceptible to reduction. biorxiv.org
Table 2: Key Compounds Mentioned
| Compound Name | Role/Function |
|---|---|
| This compound | The subject bifunctional linker. broadpharm.com |
| Glutathione (GSH) | A key physiological thiol that reduces disulfide bonds. creative-biolabs.com |
| Dithiothreitol (DTT) | A common laboratory reagent for reducing disulfide bonds. mdpi.com |
Applications of Boc Aminooxy Ethyl Ss Propanol in Academic Research
Advanced Bioconjugation Strategies
The quest for precise control over the modification of biomolecules has driven the development of advanced bioconjugation strategies. Boc-aminooxy-ethyl-SS-propanol is instrumental in these efforts, facilitating the creation of well-defined and homogeneous bioconjugates.
Site-specific conjugation is critical for producing uniform and effective bioconjugates, particularly in the context of therapeutic proteins like antibodies. rsc.orgnih.gov The use of linkers such as this compound is central to methodologies that aim to overcome the heterogeneity of traditional conjugation techniques. nih.gov
One prominent strategy involves the introduction of a bioorthogonal chemical handle onto the antibody. nih.govrsc.org For instance, a ketone or aldehyde group can be enzymatically or genetically incorporated into a specific site on the antibody. nih.govrsc.org The Boc-protected aminooxy group of the linker can be deprotected under mild acidic conditions, revealing the highly reactive aminooxy nucleophile. broadpharm.com This aminooxy group then chemoselectively reacts with the engineered aldehyde or ketone on the protein to form a stable oxime bond. rsc.orgresearchgate.net This reaction is highly specific and proceeds under physiological conditions, ensuring that the integrity of the protein is maintained. nih.gov
Another powerful approach is the engineering of antibodies to include unpaired cysteine residues at specific locations (THIOMABs). mdpi.comnih.gov These engineered thiols provide a unique reactive site for conjugation. While maleimide (B117702) chemistry is often used, a linker like this compound can be used in a multi-step, dual-labeling strategy. For example, a primary conjugation at the cysteine site could introduce a molecule with a ketone handle, which then serves as a docking point for the deprotected aminooxy-linker.
The table below summarizes key methodologies for site-specific conjugation where a linker with aminooxy functionality plays a crucial role.
| Conjugation Strategy | Key Steps | Resulting Linkage | Advantage |
| Glycan Remodeling | Enzymatic modification of antibody glycans to introduce sialic acid, followed by periodate (B1199274) oxidation to generate aldehydes. rsc.orgacs.org | Oxime | Utilizes native antibody features, produces homogeneous conjugates. rsc.org |
| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of a UAA with a ketone group (e.g., p-acetyl-L-phenylalanine) into the antibody sequence. rsc.orgmdpi.com | Oxime | Precise control over conjugation site and stoichiometry. mdpi.com |
| Chemoenzymatic Ligation | Use of enzymes like formylglycine-generating enzyme (FGE) to create an aldehyde tag at a specific recognition sequence. rsc.org | Oxime | High specificity and efficiency of the enzymatic step. rsc.org |
The production of homogeneous conjugates, where each biomolecule is modified in the same way at the same position, is essential for reproducible research and for the development of therapeutics with consistent properties. nih.govoup.com Heterogeneous mixtures, often resulting from conjugation to abundant residues like lysine, can lead to variable efficacy and pharmacokinetics. oup.com
The site-specific methodologies described above, which utilize the chemoselective reactivity of the aminooxy group, are paramount for creating homogeneous conjugates. rsc.org By ensuring a defined drug-to-antibody ratio (DAR) and a specific attachment site, researchers can more accurately study structure-activity relationships. mdpi.comacs.org For example, using an anti-HER2 antibody, researchers have shown that ADCs generated via site-specific oxime ligation with a defined DAR of ~2 exhibit superior in vivo antitumor efficacy compared to conventionally produced ADCs. mdpi.comnih.gov
The disulfide bond within this compound adds another layer of utility for research purposes. This bond is stable in the extracellular environment but can be cleaved under the reducing conditions found inside a cell, such as in the presence of glutathione (B108866). This allows for the creation of research conjugates where a cargo molecule can be released from its carrier protein upon internalization into a cell, enabling the study of intracellular delivery and cargo release mechanisms.
This compound is explicitly designed as a cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs). fujifilm.commedchemexpress.comglpbio.com An ADC consists of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. fujifilm.com The design of this linker is critical to the ADC's success, balancing stability in circulation with efficient payload release at the target site. oup.com
The chemical design of this linker offers a dual-functionality approach:
Payload Attachment: The propanol (B110389) terminus of the linker can be functionalized to attach a cytotoxic payload. This is typically achieved through standard esterification or carbamation reactions, depending on the functional groups available on the payload molecule.
Antibody Conjugation: Following payload attachment and Boc deprotection, the aminooxy group provides the means for site-specific conjugation to an antibody that has been engineered to display a ketone or aldehyde group, as detailed previously.
The disulfide bond is a key feature of the "cleavable linker" design. The rationale for its inclusion is the significant difference in redox potential between the bloodstream and the intracellular environment. The higher concentration of glutathione in the cytoplasm of tumor cells facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload precisely where it is needed. This targeted release mechanism is a cornerstone of modern ADC design, aiming to maximize efficacy while minimizing off-target toxicity.
The table below outlines the functional components of the this compound linker in the context of ADC research.
| Linker Component | Chemical Function | Role in ADC Design |
| Boc-protected aminooxy group | A protected nucleophile that, after deprotection, selectively reacts with aldehydes/ketones. broadpharm.com | Enables site-specific, stable oxime ligation to an engineered antibody, ensuring homogeneity. rsc.org |
| Ethyl spacer | Provides spatial separation between the antibody and the payload. | Can influence steric hindrance and solubility of the final ADC. |
| Disulfide bond (-SS-) | A redox-sensitive cleavable linkage. | Ensures linker stability in circulation and allows for payload release in the reducing environment of the target cell. |
| Propanol group (-OH) | A reactive site for payload attachment. | Allows for the covalent attachment of a variety of cytotoxic drugs through ester or other linkages. |
Preparation of Homogeneous Conjugates for Research Purposes
Chemical Biology Probes and Tools
Beyond its role in constructing large therapeutic molecules, the unique chemical features of this compound make it an excellent building block for the synthesis of smaller chemical probes designed to investigate biological systems.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses reactive chemical probes to study the active state of enzymes in complex biological samples. nih.govresearchgate.net An activity-based probe (ABP) typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin).
While a direct application of this compound as a complete ABP is not documented, its components are highly relevant to ABP design. The aminooxy group is particularly useful for designing probes that target enzymes or metabolic pathways involving aldehyde or ketone intermediates. nih.govresearchgate.net For example, an ABP could be synthesized where the aminooxy group serves as the reactive "warhead" to trap an enzyme that processes a carbonyl-containing substrate.
The synthesis of such a probe would involve:
Functionalizing the propanol end of this compound with a reporter tag, such as a fluorophore or a biotin (B1667282) handle for affinity purification.
Deprotecting the Boc group to expose the aminooxy functionality.
This resulting probe could be used to label proteins that have been modified by reactive carbonyl species, which are often generated during oxidative stress. researchgate.net The disulfide bond would offer the advantage of a cleavable linkage, allowing for the release of the labeled protein from a purification resin (like streptavidin beads if biotin is the tag) under mild reducing conditions, which is often preferable for downstream analysis like mass spectrometry. nih.gov
The combination of a bioorthogonal reactive group (aminooxy) and a cleavable linker (disulfide) in a single, small molecule makes this compound a versatile scaffold for a variety of molecular probes. mdpi.comrsc.org
For example, it can be used to construct probes for studying protein-protein interactions or for tracking the delivery of molecules into cells. A probe could be designed to have two different functionalities at either end: one for targeting a specific cellular component and the other for reporting its location or binding event.
A research scenario could involve:
Synthesizing a probe where a targeting ligand (e.g., a small molecule that binds to a specific receptor) is attached to the propanol end.
A fluorescent reporter is attached to a molecule containing a ketone.
The deprotected aminooxy-disulfide-ligand construct is then reacted with the ketone-reporter via oxime ligation.
This probe could be used to visualize receptor binding and internalization. Upon entry into the cell, the disulfide bond could be cleaved, potentially altering the fluorescence of the reporter or releasing the targeting ligand, allowing for the study of intracellular trafficking and release dynamics. The inherent modularity afforded by the aminooxy and propanol ends, combined with the cleavable disulfide, provides a flexible platform for creating custom tools to probe complex biological questions. nih.gov
Design and Synthesis of Activity-Based Probes (ABPs) Utilizing Aminooxy Chemistry
Functionalization of Biomolecules and Biopolymers
The ability to selectively modify complex biological molecules is crucial for studying their function, tracking their location, and creating novel therapeutic agents. Linkers featuring both aminooxy and disulfide functionalities are instrumental in this regard.
The conjugation of peptides, proteins, or therapeutic small molecules to oligonucleotides is a key strategy for improving their cellular uptake and therapeutic efficacy. publish.csiro.au Linkers containing an aminooxy group are ideal for this purpose, as they can react specifically with oligonucleotides that have been chemically modified to introduce an aldehyde group. researchgate.netglenresearch.com
The general strategy involves two main routes:
Route A: The disulfide end of the linker first reacts with a thiol-containing molecule (e.g., a peptide with a cysteine residue). Following this, the Boc protecting group is removed from the aminooxy end under mild acidic conditions. The now-exposed aminooxy group is then ready to react with an aldehyde-modified oligonucleotide, forming a stable oxime bond. researchgate.net
Route B: The Boc-protected aminooxy linker is first conjugated to the aldehyde-bearing oligonucleotide. After deprotection, the terminal thiol group on the linker is then reacted with a thiol-reactive group on another molecule.
Research has demonstrated the utility of heterobifunctional linkers containing a nitropyridyl disulfide (Npys) group (for reacting with thiols) and an aminooxy group (for reacting with aldehydes) to successfully conjugate peptides to oligonucleotides. researchgate.net This method provides a stable yet cleavable linkage, essential for releasing the oligonucleotide from its delivery vehicle inside a target cell. publish.csiro.au
Disulfide and aminooxy-based linkers are widely employed in the synthesis of complex peptide conjugates, such as peptide-drug conjugates (PDCs). biosynth.com The disulfide bond is particularly valuable as it is stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, releasing the peptide or an attached drug within the target cell. biosynth.comrsc.org
Conjugation can be achieved through several methodologies:
Oxime Ligation: A peptide can be engineered to contain a keto or aldehyde group, which then serves as a specific handle for reaction with the deprotected aminooxy end of the linker. iris-biotech.de
Disulfide Exchange: A peptide containing a free cysteine residue can react with an activated disulfide on the linker (e.g., a pyridyl disulfide) to form a new disulfide bond, tethering the peptide to the linker. sigmaaldrich.com
Thiol-Maleimide Addition: The disulfide bond on the linker can be reduced to generate a free thiol, which can then react with a maleimide group previously installed on a peptide. mdpi.com
These strategies are foundational in creating PDCs where a cytotoxic drug is attached to a targeting peptide via a cleavable disulfide linker, a technique that has shown promise in targeting tumors with hypoxic conditions. biosynth.com
| Biomolecule Type | Conjugation Moiety on Biomolecule | Linker Reactive Group | Resulting Bond Type | Reference |
|---|---|---|---|---|
| Oligonucleotide | Aldehyde | Aminooxy | Oxime | researchgate.net |
| Peptide | Cysteine (Thiol) | Pyridyl Disulfide | Disulfide | sigmaaldrich.com |
| Peptide | Aldehyde / Ketone | Aminooxy | Oxime | iris-biotech.de |
| Protein (Engineered) | Formylglycine (Aldehyde) | Aminooxy | Oxime | researchgate.net |
| Protein (Native) | Cysteine (Thiol) | Maleimide (on linker) | Thioether | mdpi.com |
Site-specific modification of proteins and enzymes is essential for creating well-defined bioconjugates like ADCs. nih.gov Linkers with disulfide and aminooxy functionalities provide precise tools for this purpose. One advanced method involves introducing an aldehyde group into a protein site-specifically. This can be achieved by genetically encoding an enzyme that converts a specific cysteine or serine residue into a formylglycine (fGly) residue, which contains an aldehyde. researchgate.net An aminooxy-containing linker can then be attached to this unique aldehyde handle, ensuring a homogenous conjugate. researchgate.net
Alternatively, the disulfide component of the linker is often used in "disulfide rebridging." mdpi.comnih.gov Many therapeutic proteins, especially antibodies, have native interchain disulfide bonds. Bifunctional linkers can react with the two sulfur atoms of a reduced disulfide bond, effectively re-bridging the connection while simultaneously attaching a payload. This maintains the structural integrity of the protein while achieving site-specific conjugation. nih.gov
Peptide and Polypeptide Bioconjugation Methodologies
Contributions to Drug Delivery Systems Research
The development of "smart" drug delivery systems that release their payload only at the target site is a major goal of pharmaceutical research. Redox-responsive systems, which are sensitive to the different reduction potentials inside and outside of cells, are a leading strategy.
The disulfide bond is the most widely exploited redox-responsive linker. nih.gov It remains relatively stable in the oxidizing environment of the bloodstream but is efficiently cleaved in the highly reducing environment inside cells, where the concentration of glutathione (GSH) is approximately 100- to 1000-fold higher. rsc.orgnih.gov This differential stability is the cornerstone of its use in targeted drug delivery. axispharm.com
Numerous in vitro studies have demonstrated this principle. For example, drug-linker conjugates are exposed to physiological buffer (pH 7.4) with and without reducing agents like dithiothreitol (B142953) (DTT) or GSH to simulate extracellular and intracellular conditions, respectively. Research on a doxorubicin (B1662922) (DOX) prodrug linked via a disulfide bond showed minimal drug release in the absence of a reducing agent, but around 50% of the drug was released within 4 hours in the presence of 10 mM DTT. frontiersin.org The rate of cleavage can be tuned by modifying the chemical structure around the disulfide bond; sterically hindered disulfides often exhibit greater stability and slower cleavage rates, which can be optimized for specific therapeutic applications. cam.ac.ukrsc.org
| System | Reducing Agent | Condition | Key Finding | Reference |
|---|---|---|---|---|
| Doxorubicin Prodrug Micelles | DTT (10 mM) | Simulated Intracellular | ~50% drug release within 4 hours | frontiersin.org |
| Paclitaxel (B517696) Dimer Nanoparticles | GSH | Simulated Intracellular | Disulfide-linked nanoparticles showed superior antitumor effect compared to non-cleavable linker versions. | rsc.org |
| Antibody-Drug Conjugate (ADC) | GSH | Tumor Microenvironment | Efficient drug release is triggered by high glutathione concentrations in tumor cells. | axispharm.comunirioja.es |
| Core-Cross-linked Polymeric Micelles | Glutathione | Simulated Intracellular | Rapid drug release and enhanced cancer cell growth inhibition after pre-treatment with glutathione. | researchgate.net |
Beyond single drug-linker conjugates, disulfide bonds are integrated into the structure of polymeric nanosystems, such as micelles, nanoparticles, and hydrogels, to create advanced, stimuli-responsive drug carriers. mdpi.commdpi.com
There are two main approaches:
Drug-Polymer Conjugation: The drug is tethered to the polymer backbone using a disulfide linker. The polymer then self-assembles into a nanoparticle, sequestering the drug. When the nanoparticle is taken up by a cancer cell, the disulfide linker is cleaved, releasing the drug. nih.gov For instance, paclitaxel has been attached to a hyaluronate amphiphile via a disulfide bond to form a polymeric micelle for delivery to GSH-expressing cells. nih.gov
Cross-linked Nanosystems: Disulfide bonds are used as cross-linkers to hold the nanoparticle structure together. researchgate.net These core-cross-linked micelles are highly stable in circulation, preventing premature drug leakage. Upon entering a target cell, the cleavage of the disulfide cross-links causes the nanoparticle to dissociate and release its entire drug payload. frontiersin.orgresearchgate.net This strategy enhances the stability of the carrier in the bloodstream and ensures a burst release of the drug inside the target cell, improving therapeutic outcomes in preclinical models. researchgate.net
These responsive polymeric systems represent a sophisticated application of cleavable linker chemistry, enabling precise spatial and temporal control over drug release and significantly advancing the field of targeted cancer therapy research. frontiersin.orgmdpi.com
Design of Cleavable Linkers for Controlled Release in in vitro Models
Integration into "Click Chemistry" Frameworks
The bifunctional nature of this compound, featuring a protected aminooxy group and a cleavable disulfide bridge, makes it a versatile building block for integration into "click chemistry" frameworks. This section explores its application in aminooxy click chemistry and its potential for combinatorial approaches with other click reactions.
Aminooxy Click Chemistry (AOCC) in Modular Synthetic Methodologies
This compound is a key reagent in Aminooxy Click Chemistry (AOCC), a set of reactions prized for their high efficiency, selectivity, and biocompatibility. The core of this application lies in the reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage.
The "Boc" (tert-butoxycarbonyl) protecting group on the aminooxy moiety of this compound is crucial for its role in modular synthesis. It ensures that the highly reactive aminooxy group remains inert during other synthetic steps. This protection can be readily removed under mild acidic conditions, revealing the free aminooxy group at the desired stage of a synthetic sequence. axispharm.com
Once deprotected, the aminooxy group can be chemoselectively ligated to a molecule bearing an aldehyde or ketone. This oxime formation reaction is characterized by:
High Selectivity: The reaction is highly specific between the aminooxy and carbonyl groups, avoiding side reactions with other functional groups commonly found in complex biomolecules.
Favorable Kinetics: The ligation proceeds efficiently under mild, often aqueous conditions, which is advantageous for biological applications. fujifilm.com
Stability of the Oxime Bond: The resulting oxime linkage is significantly more stable than corresponding imine linkages, ensuring the integrity of the newly formed conjugate.
This modular approach allows for the precise and programmed assembly of complex molecular architectures. For instance, a biomolecule or a synthetic polymer can be functionalized with aldehyde or ketone groups. Subsequently, the deprotected aminooxy group of the linker can be "clicked" onto these carbonyl sites, thereby introducing a cleavable disulfide unit and a terminal hydroxyl group for further modifications.
Table 1: Key Features of Aminooxy Click Chemistry (AOCC)
| Feature | Description | Relevance to this compound |
| Reaction | Formation of a stable oxime bond from an aminooxy group and a carbonyl (aldehyde/ketone). | The deprotected aminooxy group of the linker participates directly in this reaction. |
| Selectivity | Highly chemoselective, minimizing the need for protecting groups on other functionalities. | Allows for precise ligation to carbonyl-modified molecules without unintended side reactions. |
| Conditions | Typically proceeds under mild, aqueous conditions (neutral or slightly acidic pH). | Compatible with sensitive biological molecules and environmentally friendly. |
| Stability | The resulting oxime linkage is robust and stable under physiological conditions. | Ensures the formation of a durable conjugate until cleavage of the disulfide is desired. |
Applications in Advanced Materials Science
The unique structural features of this compound lend themselves to innovative applications in materials science, particularly in the functionalization of polymers and the engineering of biohybrid materials.
Functionalization of Polymer Backbones and Material Surfaces
The modification of polymer backbones and material surfaces is critical for tailoring their properties for specific applications, such as biocompatibility, sensing, and catalysis. This compound serves as a versatile linker for such modifications.
The general strategy involves introducing carbonyl groups (aldehydes or ketones) onto the polymer or surface. This can be achieved through various chemical methods, such as the copolymerization with a carbonyl-containing monomer or the post-polymerization modification of existing functional groups.
Once the surface or polymer is "primed" with carbonyl functionalities, the deprotected aminooxy group of the linker can be used to graft the molecule onto the material via a stable oxime bond. This process offers several advantages:
Controlled Grafting: The high selectivity of the oxime ligation ensures that the linker is attached only at the desired carbonyl sites.
Introduction of New Functionalities: This grafting process introduces two new functionalities to the material: a cleavable disulfide bond and a terminal hydroxyl group.
The disulfide bond can be used to create "smart" materials that respond to reducing environments. For example, a drug or a fluorescent probe could be attached to a polymer via the disulfide linker and released in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. The terminal hydroxyl group of the propanol moiety can be used as a handle for further functionalization, allowing for the attachment of other molecules of interest.
Table 2: Research Findings in Surface and Polymer Functionalization using Aminooxy Chemistry
| Research Area | Finding | Implication for this compound |
| Self-Assembled Monolayers (SAMs) | Aminooxy-terminated molecules can be immobilized on aldehyde-functionalized surfaces to create well-defined monolayers. | This compound can be used to create SAMs with cleavable disulfide bonds for applications in biosensors and controlled release systems. |
| Polymer-Protein Conjugates | Aminooxy-functionalized polymers have been successfully conjugated to proteins modified with ketone groups. | This linker can be used to attach polymers to proteins, with the disulfide bond providing a mechanism for triggered release. |
| Hydrogel Formation | Hydrogels have been formed by cross-linking polymers with aminooxy and carbonyl functionalities. | The bifunctional nature of this linker could potentially be used in the design of reducible hydrogels for drug delivery or tissue engineering. |
Engineering of Biohybrid Materials Utilizing Aminooxy-Linkers
Biohybrid materials, which combine biological components (e.g., proteins, enzymes, DNA) with synthetic materials (e.g., polymers, nanoparticles), are at the forefront of materials science research. The goal is to create materials that possess the functionalities of both components.
This compound is an excellent tool for the construction of such biohybrid systems. The mild and selective nature of oxime ligation is ideal for conjugating sensitive biological molecules to synthetic scaffolds without denaturing them.
For example, an enzyme could be modified to introduce a ketone group. This modified enzyme could then be conjugated to a synthetic polymer or a nanoparticle surface that has been functionalized with the deprotected aminooxy-ethyl-SS-propanol linker. The resulting biohybrid material would have the enzymatic activity of the protein combined with the physical properties of the synthetic material.
The presence of the disulfide bond in the linker is particularly significant in this context. It allows for the creation of reversible biohybrid materials. The biological component could be released from the synthetic support under specific reducing conditions, which could be useful for applications in biocatalysis, diagnostics, and controlled drug delivery. cd-bioparticles.net The ability to create such responsive and dynamic biohybrid systems is a key area of ongoing research.
Analytical and Spectroscopic Characterization of Boc Aminooxy Ethyl Ss Propanol and Its Conjugates
Mass Spectrometry Techniques for Adduct Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of Boc-aminooxy-ethyl-SS-propanol and its adducts. It provides precise molecular weight information, enabling the confirmation of successful ligation and the elucidation of structural details.
The primary use of MS in this context is to confirm the formation of the desired conjugate. When the deprotected aminooxy group of the linker reacts with an aldehyde or ketone on a target molecule (e.g., a peptide, protein, or drug molecule), an oxime bond is formed. nih.gov This covalent modification results in a predictable mass shift that can be readily detected by techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
For example, the ligation of deprotected aminooxy-ethyl-SS-propanol to a target molecule containing an aldehyde group would result in the loss of a water molecule (H₂O) and the formation of the oxime-linked conjugate. The expected mass of the product can be calculated and compared with the experimental mass obtained from the MS spectrum. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, confirming the elemental composition of the resulting adduct. axispharm.com In the analysis of large bioconjugates like ADCs, ESI-MS coupled with size-exclusion chromatography (SEC-MS) under native conditions can be used to determine the drug-to-antibody ratio (DAR) by resolving species with different numbers of attached linkers. lcms.cz
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion, providing proof of the conjugate's structure and the specific site of ligation. The fragmentation of oxime-containing species is well-documented. A characteristic fragmentation pathway involves the cleavage of the weak N-O bond in the oxime linkage.
Furthermore, the McLafferty rearrangement is a notable fragmentation reaction observed in the mass spectrometry of organic molecules containing a keto-group or other suitable functional groups. wikipedia.org This rearrangement involves the transfer of a gamma-hydrogen atom to an acceptor site, followed by the cleavage of a beta-bond. wikipedia.orgresearchgate.net In the context of a conjugate formed with this compound, if the molecule it is ligated to contains an accessible gamma-hydrogen relative to a carbonyl or similar group, a McLafferty-type rearrangement could be observed. Studies have shown that the presence of an oxime group can enhance this rearrangement compared to a carbonyl group. nih.govnih.gov The analysis of these specific fragmentation patterns provides definitive structural evidence of the ligation product.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity of Fragment | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [M+H - 18]⁺ | Loss of Water | Neutral loss from precursor |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutene from Boc group | Characteristic loss from Boc protection |
| [M+H]⁺ | Fragment A | Cleavage at disulfide bond | Reductive or in-source cleavage |
| [M+H]⁺ | Fragment B | Cleavage of oxime N-O bond | Characteristic oxime fragmentation |
| [M+H]⁺ | Fragment C | Product of McLafferty Rearrangement | Transfer of γ-hydrogen and β-cleavage nih.govnih.gov |
Structural Elucidation of Ligation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
NMR spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound and its conjugates in solution. rsc.org Both ¹H and ¹³C NMR provide unambiguous evidence for the chemical structure, while advanced 2D NMR techniques can reveal through-bond and through-space correlations.
For the parent molecule, ¹H NMR would show characteristic signals for the Boc group (a singlet for the nine equivalent protons at approximately 1.4 ppm), as well as multiplets for the protons of the ethyl and propanol (B110389) chains. rsc.orgresearchgate.net ¹³C NMR would similarly confirm the presence of all carbon atoms, including the carbonyl and quaternary carbons of the Boc group and the carbons adjacent to the heteroatoms (O, N, S). mdpi.com
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| -SS-CH₂-CH₂-OH | ~2.9 | Triplet | 2H |
| -SS-CH₂-CH₂-OH | ~3.8 | Triplet | 2H |
| -O-N-CH₂-CH₂-SS- | ~3.0 | Triplet | 2H |
| -O-N-CH₂-CH₂-SS- | ~4.1 | Triplet | 2H |
| -CH₂-OH | Variable | Triplet (broad) | 1H |
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify through-space correlations between protons, revealing the proximity of different parts of the conjugate and providing insights into its 3D structure and folding. researchgate.net Chemical shift perturbation (CSP) studies, where the NMR spectrum of a protein is monitored upon titration with the linker-drug conjugate, can map the binding interface and report on the strength of the interaction. Changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding event. oregonstate.edu
Chromatographic Methods for Product Separation and Homogeneity Assessment
Chromatographic techniques are essential for the purification of the final conjugate and for assessing its purity and homogeneity. Given the different chemical properties of the starting materials (linker, target molecule) and the final product, various methods can be employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the analysis and purification of small molecules and peptides. Separation is based on hydrophobicity. The conjugation of this compound to a molecule will alter its polarity, leading to a change in its retention time on an RP-HPLC column, allowing for separation from unreacted starting materials. d-nb.info
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). This method is particularly useful for analyzing large bioconjugates like ADCs. oup.com It can effectively separate the high-molecular-weight ADC from unreacted linker-drug species. When coupled with MS (SEC-MS), it provides information on both size and mass distribution. lcms.cz
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing ADCs, especially those conjugated via cysteine residues. It separates molecules based on differences in hydrophobicity under non-denaturing conditions. ADCs with different numbers of attached drug-linkers (i.e., different DAR values) exhibit different hydrophobicities and can be resolved by HIC. nih.gov
| Method | Principle of Separation | Primary Application |
|---|---|---|
| RP-HPLC | Hydrophobicity | Purity assessment and purification of small molecule or peptide conjugates. d-nb.info |
| SEC | Size / Hydrodynamic Volume | Analysis of high molecular weight conjugates (e.g., ADCs), removal of aggregates. oup.com |
| HIC | Hydrophobicity (non-denaturing) | Separation of ADC species with different drug-to-antibody ratios (DARs). nih.gov |
Electrophoretic Techniques for Bioconjugate Analysis (e.g., SDS-PAGE)
For bioconjugates where the target molecule is a protein, electrophoretic techniques are invaluable for routine analysis.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. thermofisher.com When a protein is conjugated with one or more linker molecules, its total molecular weight increases. This increase results in a slower migration through the polyacrylamide gel, which is observed as an upward shift in the band position compared to the unconjugated protein. nih.govresearchgate.net By running samples under reducing conditions (e.g., by adding dithiothreitol (B142953) or β-mercaptoethanol), the disulfide bond in the linker (and any interchain disulfides in the protein) will be cleaved. This allows for the analysis of individual protein chains (e.g., heavy and light chains of an antibody), revealing which chains have been modified. nih.gov The resolution of SDS-PAGE can sometimes be sufficient to separate species with different numbers of conjugated linkers, providing a qualitative assessment of the conjugation efficiency and distribution. nih.gov
Theoretical Studies and Computational Modeling of Boc Aminooxy Ethyl Ss Propanol and Its Reactions
Computational Analysis of Reaction Mechanisms (e.g., Oxime Formation, Disulfide Reduction)
Theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of oxime formation and disulfide bond reduction.
Oxime Formation: The reaction between an aminooxy group and an aldehyde or ketone to form an oxime linkage is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting bond. iris-biotech.denih.gov Computational studies on model systems have detailed the reaction energetics and the role of catalysis.
The formation of oximes is catalyzed by acids, with aniline (B41778) often used to accelerate the reaction rate significantly. researchgate.net DFT calculations have been employed to analyze the proposed mechanism, which proceeds through steps analogous to imine formation. researchgate.net These studies investigate the energetics of the reaction under neutral, acidic, and aniline-catalyzed conditions, often including solvation models to accurately represent the aqueous environments typical of bioconjugation. researchgate.net Key steps analyzed include the initial nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. Computational models can determine the energy barriers for each step, identify rate-determining steps, and explain the significant rate enhancement observed with catalysts like aniline. researchgate.net For instance, studies have shown that aniline participates in the proton transfer steps, effectively lowering the activation energy of the dehydration step. researchgate.net
| Reaction Step | Catalyst Condition | Computational Finding | Reference |
| Protonation of Carbonyl | Acidic | Lowers the LUMO of the carbonyl, making it more electrophilic. | researchgate.net |
| Nucleophilic Attack | Neutral/Acidic | Formation of a tetrahedral intermediate. | researchgate.net |
| Dehydration | Aniline-catalyzed | Aniline acts as a proton shuttle, lowering the activation energy barrier for water elimination. | researchgate.net |
| Product Formation | All | Results in the formation of stable (E)- and (Z)-oxime isomers. | researchgate.net |
Disulfide Reduction: The disulfide bond within the linker is designed to be cleaved under specific reducing conditions, most notably by intracellular glutathione (B108866) (GSH). The mechanism of this reduction is a thiol-disulfide exchange reaction. The significant concentration gradient of GSH between the extracellular environment (micromolar) and the cytoplasm (millimolar) is a key physiological trigger for this cleavage. mdpi.com
Computational models can simulate the nucleophilic attack of the thiolate form of GSH on one of the sulfur atoms of the disulfide bond. This process leads to a transient mixed disulfide intermediate, which then undergoes further reaction with another GSH molecule to release the propanol-thiol portion of the original linker and oxidized glutathione (GSSG). Studies have shown that the reactivity of the disulfide bond can be modulated by steric hindrance introduced by substituents near the S-S bond. mdpi.comaxispharm.com For example, introducing methyl groups adjacent to the disulfide bond can significantly impact the reduction rate, a finding that has been exploited in the design of antibody-drug conjugate (ADC) linkers to fine-tune their stability in circulation versus their cleavage at the target site. mdpi.com
Molecular Dynamics Simulations of Linker-Modified Systems and Their Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the structural and dynamic properties of macromolecules, such as proteins or nucleic acids, that have been modified with linkers like Boc-aminooxy-ethyl-SS-propanol. mdpi.comacs.org These simulations provide atomic-level detail on how the linker affects the conformation, stability, and interactions of the parent molecule.
Probe Conformational Flexibility: Analyze the range of motion of the linker and its impact on the global structure of the bioconjugate. This is crucial for understanding whether the linker allows a conjugated payload to reach its binding site or if it restricts access. umass.edu
Assess Structural Perturbations: Determine if the attachment of the linker induces significant changes in the secondary or tertiary structure of the protein or nucleic acid. For example, in antibody-drug conjugates, it is vital that the linker does not disrupt the antigen-binding domains. rsc.org
Simulate Environmental Interactions: Model the interactions of the linker-modified system with its environment, such as solvent molecules or biological membranes. The hydrophilicity or hydrophobicity of the linker can affect the solubility and aggregation propensity of the conjugate. rsc.org
Study Disulfide Bond Dynamics: In the context of disulfide-containing linkers, MD simulations can provide insights into the solvent accessibility of the disulfide bond, which is a key factor in its susceptibility to reduction. nih.gov Simulations of IgG2 antibodies, for instance, have revealed how different disulfide isoforms exhibit varied solvent accessibilities, which in turn affects the kinetics of reduction and drug conjugation. nih.gov
Force fields used in these simulations (e.g., CHARMM, AMBER) must be properly parameterized for the non-standard residues of the linker to ensure the accuracy of the simulation results. mdpi.com
Structure-Activity Relationship (SAR) Studies of Related Aminooxy and Disulfide Linkers
Structure-activity relationship (SAR) studies, often guided by theoretical and computational findings, are essential for optimizing the performance of linkers in various applications, from drug delivery to diagnostics. iris-biotech.deresearchgate.net
Aminooxy and Oxime Linkages: For aminooxy-containing molecules, SAR studies focus on how the structure of the linker backbone influences the properties of the final conjugate. The primary advantage of oxime ligation is the ability to generate libraries of molecules for SAR studies easily. iris-biotech.de A single peptide or protein synthesized with an aminooxy group can be reacted with a diverse panel of aldehyde- or ketone-containing molecules to explore how different appended groups affect biological activity. iris-biotech.de For example, this strategy has been used to optimize peptide ligands by creating libraries of oxime-containing peptides, leading to analogs with significantly enhanced binding affinity. louisville.edu The stability of the oxime bond itself is generally high, but the nature of the groups flanking the C=N-O moiety can subtly influence its hydrolytic stability and conformational preferences. iris-biotech.de
Disulfide Linkers: SAR in disulfide linkers is a critical aspect of ADC design. axispharm.com The central challenge is to create a linker that is stable in systemic circulation to prevent premature release of a cytotoxic payload, but is efficiently cleaved within the target cell.
Key SAR findings for disulfide linkers include:
Steric Hindrance: Increasing steric bulk around the disulfide bond, for instance by introducing α-methyl groups, increases its stability and resistance to thiol-disulfide exchange in the bloodstream. mdpi.comacs.org This has been a key strategy for tuning the pharmacokinetic profile of ADCs.
Electronic Effects: The electronic properties of atoms adjacent to the disulfide bond can also modulate its reactivity, although this is explored less frequently than steric effects.
The table below summarizes SAR findings for disulfide linkers used in ADCs.
| Linker Modification | Effect on Stability/Reactivity | Rationale | Representative Example | Reference |
| Introduction of α-methyl groups | Increased stability, slower reduction rate | Steric hindrance impedes nucleophilic attack by thiols like GSH. | SPDB-DM4 | mdpi.comaxispharm.com |
| Unhindered disulfide | Lower stability, faster reduction rate | More accessible to reduction by circulating thiols and intracellular GSH. | SMCC-DM1 (thioether control) vs. disulfide versions | |
| Placement within linker | Embedding the disulfide bond within the linker structure | Can shield the bond, contributing to stability during circulation. | General ADC design |
These theoretical and SAR studies are indispensable for the rational design of next-generation linkers. By understanding the mechanisms of their core reactions and the relationship between their structure and dynamic behavior, scientists can precisely tailor molecules like this compound for advanced applications in chemical biology and medicine.
Future Research Directions and Emerging Trends
Development of Novel Aminooxy-Based Cleavable Linkers with Enhanced Reactivity or Selectivity
The design of the linker is a critical determinant of the safety and efficacy of targeted therapies like ADCs. fujifilm.com While the disulfide bond in Boc-aminooxy-ethyl-SS-propanol offers a straightforward cleavage mechanism in the reducing environment of the cell, future research is focused on creating linkers with more sophisticated release triggers to improve selectivity and minimize off-target effects. cd-bioparticles.netacs.org
A major trend is the development of linkers that are cleaved in response to specific stimuli within the tumor microenvironment. axispharm.comresearchgate.net This includes linkers sensitive to the lower pH of endosomes and lysosomes (e.g., hydrazones) or those containing peptide sequences that are substrates for tumor-specific enzymes like cathepsins. axispharm.comnih.gov The goal is to create linkers that are highly stable in blood circulation but release their payload efficiently upon reaching the target cell. axispharm.com Researchers are exploring tandem-cleavage linkers, which require multiple cleavage events to release the payload, as a strategy to improve in vivo stability and reduce premature drug release. acs.org Another approach involves designing linkers that are cleaved by a broader range of lysosomal proteases, not just cathepsin B, to ensure efficient drug release across different cancer cell types. acs.org
The reactivity of the aminooxy group itself is also a subject of investigation. While oxime ligation is generally efficient, efforts are underway to accelerate the reaction kinetics, which would be particularly beneficial for time-sensitive applications like radiolabeling. nih.gov This could involve modifying the structure of the aminooxy group or developing more effective catalysts to speed up the formation of the stable oxime bond under physiological conditions. acs.org
| Linker Type | Cleavage Stimulus | Advantages | Potential Limitations |
| Disulfide | Reducing agents (e.g., glutathione) | Simple, effective in intracellular environment. | Potential for premature cleavage in circulation. acs.org |
| Acid-Labile (e.g., Hydrazone) | Low pH (endosomes, lysosomes) | Good stability at physiological pH (7.4), rapid cleavage at lower pH. nih.gov | Can have variable stability depending on structure. |
| Enzyme-Sensitive (e.g., Peptides) | Specific proteases (e.g., cathepsins) | High specificity to tumor cell environment, good plasma stability. nih.gov | Efficacy depends on enzyme expression levels in the tumor. |
| Tandem-Cleavage | Multiple stimuli (e.g., enzyme and reduction) | Enhanced plasma stability, lower off-target toxicity. acs.org | More complex synthesis and potentially slower drug release. |
Expansion of Aminooxy Click Chemistry to New Bioorthogonal Applications
Aminooxy click chemistry, the reaction between an aminooxy group and an aldehyde or ketone to form an oxime, is a powerful bioorthogonal tool. nih.gov Its high chemoselectivity and the stability of the resulting oxime bond have led to its application far beyond the synthesis of ADC linkers. nih.gov
Emerging applications include:
Hydrogel Formation: Photomediated oxime ligation is being used to create hydrogels for tissue engineering. nih.gov This approach allows for spatiotemporal control over the hydrogel's mechanical properties, enabling the engineering of dynamic cellular microenvironments. nih.gov
In Vivo Cancer Targeting: Researchers have demonstrated a cancer targeting strategy where an aminooxy group is introduced onto the surface of cancer cells via liposome (B1194612) delivery. rsc.org Nanoparticles functionalized with aldehyde groups can then specifically target these cells through bioorthogonal oxime ligation in vivo. rsc.org
Peptide and Protein Engineering: Oxime ligation is used for the site-specific modification and assembly of proteins. nih.gov For instance, enzymes can be used to generate an aldehyde handle on a protein, which can then be precisely conjugated to a molecule carrying an aminooxy group. nih.gov This method has also been applied to the synthesis of macrocyclic peptides, which can act as potent protease inhibitors. acs.org
Nucleic Acid Conjugation: A strategy termed "aminooxy click chemistry" (AOCC) has been developed for the versatile conjugation of ligands to oligonucleotides. nih.govacs.org This allows for the synthesis of nucleic acids with multiple appended molecules, which is valuable for developing therapeutic oligonucleotides with improved delivery and pharmacokinetic properties. acs.org
| Application Area | Description | Key Benefit |
| Hydrogel Formation | Light-induced oxime ligation to crosslink polymers. nih.gov | Spatiotemporal control over material properties for 4D cell culture. nih.gov |
| Cell-Surface Targeting | Introducing aminooxy groups onto cancer cells as artificial targets for aldehyde-functionalized nanoparticles. rsc.org | An alternative to antibody-based targeting, avoiding issues of immunogenicity. rsc.org |
| Peptide Macrocyclization | Intramolecular oxime ligation to create constrained peptides from linear precursors. acs.org | Facile, biocompatible synthesis of potent protease inhibitors. acs.org |
| Nucleic Acid Conjugation | Using AOCC to attach various ligands to oligonucleotides during or after synthesis. nih.govacs.org | Enables bis-homo and bis-hetero conjugation for bivalent or multifunctional therapeutics. nih.govacs.org |
Integration with Advanced Synthetic Biology and Bioengineering Approaches
The convergence of clever chemical tools like aminooxy linkers with synthetic biology is opening new frontiers in the engineering of biological systems. Linkers are no longer just passive spacers but are becoming critical components for functionally coupling different molecular parts in engineered proteins and cells. nih.gov
In the field of synthetic protein switches and sensors, linkers play a crucial role in connecting a sensor domain (which detects a specific molecule) to an actuator domain (which produces a signal). nih.gov The properties of the linker dictate how effectively the binding event is translated into an output signal. nih.gov While this has often been an empirical process, researchers are now applying more rational design principles to engineer linkers for tailored sensor functions.
Furthermore, the integration of bioorthogonal chemistry with genetic code expansion allows for the site-specific incorporation of unnatural amino acids containing aldehyde or ketone groups into proteins. This provides a precise handle for subsequent modification with aminooxy-functionalized molecules, enabling the creation of complex protein conjugates with novel functions. nih.gov This synergy between chemical and biological tools is also vital for cell surface engineering, where modifying cell surface glycans with bioorthogonal handles allows for targeted cell labeling and manipulation. escholarship.org
Innovations in Multi-functional Linker Design for Complex Chemical Systems
The next generation of linkers is being designed with multiple functionalities to construct increasingly complex chemical and biological systems. Traditional synthetic approaches often limit linkers to two or three functional groups. However, new strategies are emerging to overcome these limitations.
One promising area is the development of sequence-defined polymers, such as oligothioetheramides (oligoTEAs), which can be synthesized to incorporate a diverse array of functional groups and multiple, orthogonally cleavable sites. This allows for the programmed attachment of several different molecules (e.g., a targeting ligand, an imaging agent, and a therapeutic payload) and their sequential release in response to different stimuli.
Other research has focused on creating compact, tetra-functional linkers from simple starting materials. mdpi.com For example, linkers have been designed that possess a biotin (B1667282) group for purification, a photolabile group for cleavage, and two orthogonal handles (e.g., azide (B81097) and alkyne) for click chemistry. mdpi.com Such multi-functional platforms are invaluable for applications in chemical proteomics, where they can be used to create sophisticated probes for identifying protein targets and studying their interactions in living cells. tum.de These advanced linkers provide a modular platform for building complex molecular tools designed for a range of applications, from drug delivery to diagnostics. cd-bioparticles.net
| Advanced Linker Concept | Key Features | Potential Application |
| Sequence-Defined Polymers (oligoTEAs) | Diverse pendant functionalities, multiple orthogonal cleavage sites, stable to proteolysis. | Heterovalent ligands, probes for visualizing intracellular processes. |
| Photolabile Tetra-functional Linkers | Contains a purification tag (biotin), a photolabile cleavage site, and two orthogonal click handles. mdpi.com | Isolation of ligand-receptor complexes, proteomic target profiling. mdpi.com |
Q & A
Basic Research Questions
Q. How can Boc-aminooxy-ethyl-SS-propanol be synthesized and characterized in a research setting?
- Methodology : Synthesis typically involves coupling aminooxy groups with disulfide-linked propanol derivatives under inert conditions. The Boc (tert-butoxycarbonyl) group is introduced via carbamate formation using di-tert-butyl dicarbonate. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for Boc group identification) and mass spectrometry (MS) for molecular weight validation. Disulfide bond integrity should be verified via Ellman’s assay or HPLC with reducing agents .
- Safety Note : Use anhydrous conditions and nitrogen purging to prevent disulfide bond reduction during synthesis .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Key Properties :
- Stability : The disulfide bond (SS) is redox-sensitive, enabling cleavage under reducing conditions (e.g., glutathione).
- Solubility : Hydrophilic PEG-like segments (from ethyl-SS-propanol backbone) enhance aqueous solubility, while the Boc group introduces hydrophobicity.
- Storage : Store at –20°C under inert gas to prevent disulfide degradation or Boc group hydrolysis .
- Data Gaps : Published data on exact logP, vapor pressure, and decomposition temperatures are limited; experimental determination via TGA (thermogravimetric analysis) is recommended .
Q. How should researchers handle this compound to mitigate health risks?
- Protocols :
- PPE : Use nitrile gloves (EN 374 certified) and P95 respirators for aerosolized particles. Full-body chemical-resistant suits are advised for bulk handling .
- Ventilation : Conduct reactions in fume hoods with local exhaust to limit inhalation exposure. Avoid drainage contamination due to potential aquatic toxicity .
- Toxicity : Components may include carcinogenic impurities at >0.1% concentration; adhere to OSHA and ACGIH exposure limits .
Advanced Research Questions
Q. What strategies optimize this compound’s application in stimuli-responsive drug delivery systems?
- Experimental Design :
- Redox-Responsive Release : Incorporate the compound into micelles or liposomes. Validate disulfide cleavage kinetics using fluorescence quenching (e.g., DTNB assay) under tumor-mimetic glutathione levels (10 mM) .
- Conjugation : Use aminooxy groups for oxime ligation with ketone-bearing biomolecules (e.g., antibodies). Monitor reaction efficiency via MALDI-TOF MS .
Q. How do conflicting data on disulfide bond stability impact experimental reproducibility?
- Contradiction Analysis :
- Issue : Discrepancies in reported cleavage rates may arise from varying buffer conditions (ionic strength, pH) or trace metal contaminants.
- Resolution : Standardize reaction media (e.g., PBS vs. Tris-HCl) and include metal chelators (EDTA) in protocols. Use HPLC-SEC to quantify intact vs. cleaved products .
Q. Can this compound enhance catalyst recovery in ionic liquid-mediated reactions?
- Hypothesis : The disulfide motif may facilitate phase-separable catalysis in ionic liquids (e.g., [BMIM][PF₆]).
- Methodology :
- Testing : Immobilize metal catalysts (e.g., Pd nanoparticles) on this compound-functionalized ionic liquids. Post-reduction, disulfide cleavage releases catalysts for recovery.
- Metrics : Track catalyst leaching via ICP-MS and reaction yields over multiple cycles .
Data Contradictions and Mitigation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
